
2,2'-Naphthalene-1,5-diyldipropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Naphthalene-1,5-diyldipropan-2-ol is a chemical compound with a unique structure that includes a naphthalene core substituted with two propan-2-ol groups at the 1 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Naphthalene-1,5-diyldipropan-2-ol typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the propan-2-ol groups. One common method involves the use of Grignard reagents, where a naphthalene derivative is reacted with a Grignard reagent followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2,2’-Naphthalene-1,5-diyldipropan-2-ol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing catalysts and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2,2’-Naphthalene-1,5-diyldipropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthalene-1,5-dicarboxylic acid, while reduction can produce 2,2’-Naphthalene-1,5-diyldipropane.
科学的研究の応用
2,2’-Naphthalene-1,5-diyldipropan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, including polymers and resins.
作用機序
The mechanism of action of 2,2’-Naphthalene-1,5-diyldipropan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene core can participate in π-π interactions, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,5-Dimethylnaphthalene: Similar in structure but lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,3-Diphenyl-2-propanone: Contains a similar propan-2-ol group but has a different core structure, leading to different chemical properties and applications.
Uniqueness
2,2’-Naphthalene-1,5-diyldipropan-2-ol is unique due to its combination of a naphthalene core with two propan-2-ol groups, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications in organic synthesis, materials science, and medicinal chemistry.
特性
CAS番号 |
24168-56-7 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-[5-(2-hydroxypropan-2-yl)naphthalen-1-yl]propan-2-ol |
InChI |
InChI=1S/C16H20O2/c1-15(2,17)13-9-5-8-12-11(13)7-6-10-14(12)16(3,4)18/h5-10,17-18H,1-4H3 |
InChIキー |
QZIRPTFOJIXAPH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC2=C1C=CC=C2C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![Benzene, 1-[(S)-ethenylsulfinyl]-4-methyl-](/img/structure/B14702238.png)
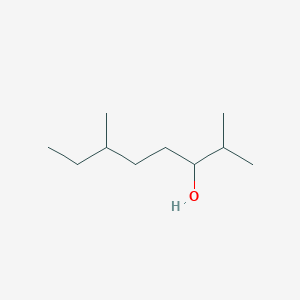

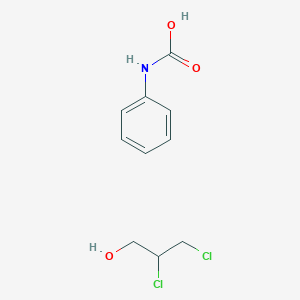
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
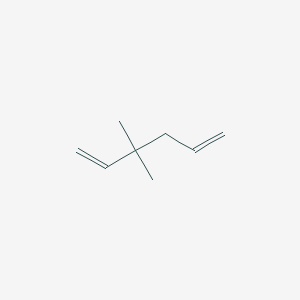
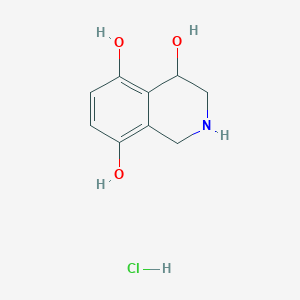
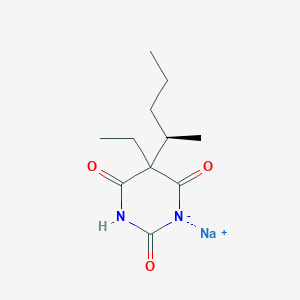
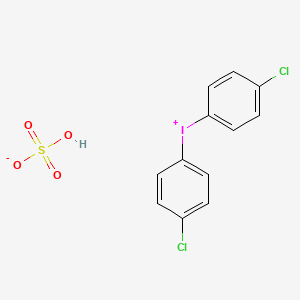
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)

